

Spectroscopic and Synthetic Overview of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B581360

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A comprehensive analysis of the spectroscopic characteristics and synthesis of **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde** remains an area of active interest for researchers in medicinal chemistry and materials science. This technical guide addresses the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a plausible synthetic pathway. Due to the limited availability of a complete, published dataset for this specific molecule, this guide draws upon established knowledge of analogous structures to provide a predictive and instructional framework for its characterization.

While direct experimental data for **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde** is not readily available in the public domain, this document will leverage spectral data from closely related compounds, such as 4-bromobenzaldehyde and various substituted pyrazoles, to predict and interpret the expected spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde**. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.9 - 10.1	s	1H	Aldehyde (-CHO)
~8.2 - 8.4	d	2H	Aromatic (ortho to -CHO)
~7.8 - 8.0	d	2H	Aromatic (meta to -CHO)
~8.0 - 8.2	s	1H	Pyrazole (H-5)
~7.7 - 7.9	s	1H	Pyrazole (H-3)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~190 - 192	Aldehyde Carbonyl (C=O)
~140 - 142	Aromatic (C-N)
~135 - 137	Aromatic (C-CHO)
~132 - 134	Aromatic (CH, meta to -CHO)
~130 - 132	Aromatic (CH, ortho to -CHO)
~145 - 147	Pyrazole (C-5)
~130 - 132	Pyrazole (C-3)
~95 - 97	Pyrazole (C-4, C-Br)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group
~3100 - 3150	C-H stretch (aromatic and pyrazole)
~2820, ~2720	C-H stretch (aldehyde)
~1700 - 1710	C=O stretch (aldehyde)
~1590 - 1610	C=C stretch (aromatic)
~1500 - 1520	N-N stretch (pyrazole)
~1050 - 1070	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
~264/266	[M] ⁺ (Molecular ion peak with bromine isotopes)
~235/237	[M-CHO] ⁺
~185/187	[Br-C ₆ H ₄ -CHO] ⁺
~156	[C ₆ H ₄ -N ₂ C ₃ H ₂] ⁺

Experimental Protocols

A plausible synthetic route to **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde** involves the N-arylation of 4-bromopyrazole with 4-fluorobenzaldehyde.

Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde:

- **Reaction Setup:** To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
- **Addition of Reagents:** To this suspension, add 4-fluorobenzaldehyde (1.2 eq.).
- **Reaction Conditions:** Heat the mixture at 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

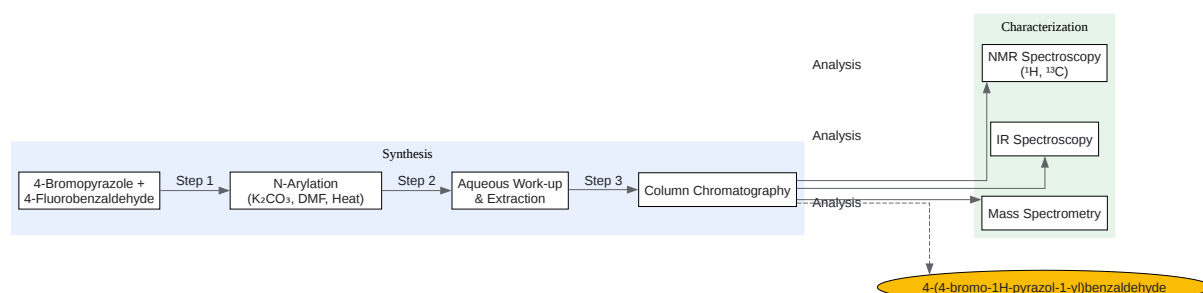
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- **Extraction:** Extract the aqueous layer with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol:

- **NMR Spectroscopy:** Dissolve the purified compound in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Record ^1H and ^{13}C NMR spectra on a 400 or 500 MHz NMR spectrometer.
- **IR Spectroscopy:** Obtain the IR spectrum of the solid compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
- **Mass Spectrometry:** Analyze the compound using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde**.



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Synthesis and Characterization Workflow.

This guide provides a foundational understanding for researchers working with **4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde**. The predicted data and outlined protocols offer a starting point for its synthesis and detailed characterization. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.

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